![molecular formula C9H11NO B071170 3,4-Dimethylbenzaldehyde oxime CAS No. 175277-35-7](/img/structure/B71170.png)
3,4-Dimethylbenzaldehyde oxime
Overview
Description
3,4-Dimethylbenzaldehyde oxime is a chemical compound with the molecular formula C9H11NO. It is derived from 3,4-Dimethylbenzaldehyde (3,4-DBAL), which is widely used for flavor and fragrance agents, medicals, agro-chemicals, pigments, resin additives, and others .
Synthesis Analysis
The synthesis of oximes, including 3,4-Dimethylbenzaldehyde oxime, can be achieved through a green approach using grindstone chemistry . Another method involves the use of mineral water at room temperature . The starting material, 3,4-dimethylbenzyl chloride, can be prepared by chloromethylation of o-xylene .Molecular Structure Analysis
The molecular structure of 3,4-Dimethylbenzaldehyde, the parent compound of 3,4-Dimethylbenzaldehyde oxime, has a molecular weight of 134.175 Da and a monoisotopic mass of 134.073166 Da . The structure of benzaldehyde oxime, a related compound, can be viewed using Java or Javascript .Chemical Reactions Analysis
Benzaldehyde oxime, a compound similar to 3,4-Dimethylbenzaldehyde oxime, undergoes Beckmann rearrangement to form benzamide, catalyzed by nickel salts or photocatalyzed by BODIPY . Its dehydration yields benzonitrile, and it can be hydrolyzed to regenerate benzaldehyde .Physical And Chemical Properties Analysis
3,4-Dimethylbenzaldehyde, the parent compound of 3,4-Dimethylbenzaldehyde oxime, is a colorless liquid with an aromatic odor . It is soluble in ethanol, ether, and toluene but insoluble in water . It has a boiling point of 233°C and a specific gravity of 1.017 at 20°C .Scientific Research Applications
Synthesis of Fine Chemicals
3,4-Dimethylbenzaldehyde oxime serves as an intermediate in the synthesis of fine chemicals. It’s particularly useful in the preparation of compounds by the oxidation of 3,4-dimethylbenzyl chloride with NaNO3/AcOH catalyzed by PEG-600 in aqueous media . This process is significant for the production of various fine chemicals used in pharmaceuticals and agrochemicals.
Catalysis
This compound is involved in catalytic systems, particularly in the transformation of furfural into gasoline-range fuels using ZSM-5-based catalysts . Its role in such catalytic processes is crucial for advancing sustainable energy solutions.
Environmental Science
The rate coefficient of the gas-phase reaction between 3,4-Dimethylbenzaldehyde oxime and OH radicals is a subject of study in environmental science . Understanding this reaction is important for modeling atmospheric chemistry and assessing the environmental impact of organic compounds.
Mechanism of Action
properties
IUPAC Name |
(NE)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-3-4-9(6-10-11)5-8(7)2/h3-6,11H,1-2H3/b10-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMYWZFQQDNXGQ-UXBLZVDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=NO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=N/O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylbenzaldehyde oxime |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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